molecular formula C7H5BrCl2O3S B2555681 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride CAS No. 868406-66-0

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride

Cat. No. B2555681
M. Wt: 319.98
InChI Key: GHOZODHBVXYTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2241141-92-2 . It has a molecular weight of 319.99 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H5BrCl2O3S/c1-13-6-3-7 (14 (10,11)12)4 (8)2-5 (6)9/h2-3H,1H3 . This code represents the molecular structure of the compound.

The storage temperature is 2-8°C . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride has been utilized in the synthesis of novel compounds, particularly in the field of medicinal chemistry. For instance, a study described the synthesis of a series of novel pyrimidine derivatives using 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, which were then reacted with various sulfonyl chlorides, including 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride. These compounds were evaluated for their antimicrobial activity, highlighting the chemical's role in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Chlorosulfination Studies

The compound has also been involved in studies exploring chlorosulfination processes. Research focusing on aromatic sulfinyl chlorides prepared by direct chlorosulfination of aromatic ethers, including 2-methyl- and 4-chloro-1,3-dimethoxybenzene, utilized compounds similar to 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride. These studies provide insights into the reactivity and potential applications of sulfinyl chlorides in organic synthesis (Bell, 1986).

Organic Synthesis and Functionalization

Another aspect of research involves the alkylation, amino(hydroxy)methylation, and cyanoethylation of triazole derivatives, demonstrating the compound's utility in organic synthesis. For example, reactions of 1,2,4-triazole-3-thiols with 2-bromopropionic acid and similar compounds, including 3-bromo-4-methoxybenzyl chloride, have afforded new sulfanyl-1,2,4-triazoles, showcasing the versatility of such sulfonyl chlorides in synthesizing novel organic compounds (Kaldrikyan et al., 2016).

Industrial Applications

In an industrial context, sulfonyl chlorides like 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride are used in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. This demonstrates the compound's broad utility in various industrial applications (Lezina et al., 2011).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromo-5-chloro-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOZODHBVXYTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride

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